ethyl 1-[(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]piperidine-4-carboxylate
Description
Ethyl 1-[(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]piperidine-4-carboxylate is a heterocyclic compound featuring a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4-one core fused with a piperidine-4-carboxylate ester moiety. The structure includes a 1-methyl substitution on the pyrrolopyrimidine ring and an ethyl ester group on the piperidine ring. This compound is synthesized via condensation reactions involving intermediates like 2-chloro-4-oxo-pyrido[1,2-a]pyrimidine-3-carbaldehyde and methyl glycinate derivatives, followed by hydrolysis and coupling steps ().
Properties
IUPAC Name |
ethyl 1-(6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-3-28-20(27)13-7-10-23(11-8-13)19(26)15-12-14-17(22(15)2)21-16-6-4-5-9-24(16)18(14)25/h4-6,9,12-13H,3,7-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBCTYVVDPIWEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC3=C(N2C)N=C4C=CC=CN4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several pyrido-pyrrolo-pyrimidine derivatives, but key differences in substituents and functional groups influence its physicochemical and synthetic properties. Below is a detailed comparison:
Structural Analogues and Substituent Effects
- Substituent Impact: Ester vs. Hydrolysis of the ester to the acid (via methods in ) may modulate bioavailability. Amide vs. Ester: Piperidine-4-carboxamide analogues () exhibit greater metabolic stability due to the amide bond’s resistance to esterases, contrasting with the target compound’s ester group. Piperazinyl vs.
Physicochemical Properties
- NMR Profiles : The target compound’s ethyl ester group would exhibit distinct $ ^1H $-NMR signals (e.g., δ ~4.1 ppm for the ester -OCH$2$CH$3$) compared to carboxylic acids (δ ~12.9 ppm for -COOH in ) or amides (δ ~6.5–7.5 ppm for -CONHR).
- Solubility : The ester group likely confers moderate solubility in organic solvents, whereas carboxylic acid derivatives () are more polar and water-soluble.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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